3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM) is a benzoic acid derivative investigated for its potential therapeutic effects on pulmonary fibrosis. [] Pulmonary fibrosis is a severe lung disease characterized by inflammation and excessive accumulation of extracellular matrix components, leading to impaired lung function. [] While the exact role of DGM in treating pulmonary fibrosis is still under investigation, research suggests that it might achieve its therapeutic effects by targeting and mitigating the epithelial–mesenchymal transition (EMT) process. []
DGM exhibits its potential therapeutic effect on pulmonary fibrosis by inhibiting the TGF-β1-induced epithelial–mesenchymal transition (EMT). [] EMT is a process where epithelial cells, which line the surfaces of organs, transform into mesenchymal cells, a type of cell responsible for producing and maintaining the extracellular matrix. In the context of pulmonary fibrosis, excessive EMT contributes to the overproduction of extracellular matrix components, leading to lung scarring and impaired function.
DGM appears to interfere with the TGF-β1 signaling pathway, a key pathway involved in the EMT process. [] TGF-β1 typically binds to its receptors on the cell surface, triggering a cascade of events that ultimately activate proteins called Smad2/3. These activated Smad proteins then enter the cell nucleus and regulate the expression of genes involved in EMT, promoting the transformation of epithelial cells into mesenchymal cells.
DGM's inhibitory effect on Smad2/3 phosphorylation suggests that it disrupts this signaling cascade, hindering the activation of Smad2/3 and subsequent downstream events. [] By suppressing the TGF-β1/Smad signaling pathway, DGM effectively reduces the expression of proteins associated with EMT, such as α-SMA, vimentin, and collagen I, while simultaneously increasing the expression of E-cadherin, a protein responsible for cell-to-cell adhesion and a marker of epithelial cells. [] This modulation of protein expression helps maintain the epithelial phenotype and prevent the excessive accumulation of extracellular matrix components, thus mitigating pulmonary fibrosis.
The primary scientific application of DGM, based on current research, is its potential use as a therapeutic agent for pulmonary fibrosis. [] Studies show that DGM demonstrates promising results in both in vitro and in vivo models of pulmonary fibrosis.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2